REACTION_SMILES
|
[Br:12][c:13]1[cH:14][o:15][cH:16][cH:17]1.[CH3:24][C:25]#[N:26].[CH:1](=[O:2])[c:3]1[c:4]([B:9]([OH:10])[OH:11])[cH:5][cH:6][cH:7][cH:8]1.[Na+:18].[Na+:19].[O-:20][C:21](=[O:22])[O-:23]>>[CH:1](=[O:2])[c:3]1[c:4](-[c:13]2[cH:14][o:15][cH:16][cH:17]2)[cH:5][cH:6][cH:7][cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Brc1ccoc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1ccccc1B(O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
O=Cc1ccccc1-c1ccoc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |